Cas no 946346-14-1 (2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide)
![2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/946346-14-1x500.png)
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-isopropylphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- AKOS024652626
- 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide
- 946346-14-1
- F2495-0283
- 2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
-
- インチ: 1S/C18H21N3O2S/c1-11(2)13-4-6-14(7-5-13)20-16(22)9-15-10-24-18-19-12(3)8-17(23)21(15)18/h4-8,11,15H,9-10H2,1-3H3,(H,20,22)
- InChIKey: XQLDPIODZYOYKL-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C(C)C)C=C1)(=O)CC1N2C(SC1)=NC(C)=CC2=O
計算された属性
- せいみつぶんしりょう: 343.13544809g/mol
- どういたいしつりょう: 343.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 577
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2495-0283-2mg |
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide |
946346-14-1 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2495-0283-3mg |
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide |
946346-14-1 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2495-0283-2μmol |
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide |
946346-14-1 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2495-0283-1mg |
2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[4-(propan-2-yl)phenyl]acetamide |
946346-14-1 | 90%+ | 1mg |
$81.0 | 2023-05-16 |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide 関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamideに関する追加情報
Compound CAS No. 946346-14-1: 2-(7-Methyl-5-Oxo-2,3-Dihydro-[1,3]Thiazolo[3,2-a]Pyrimidin-3-Yl)-N-(4-Propan-2-Ylphenyl)Acetamide
The compound CAS No. 946346-14-1, known as 2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide, is a highly specialized organic molecule with a complex structure and diverse potential applications. This compound belongs to the class of thiazolopyrimidine derivatives, which have gained significant attention in recent years due to their unique chemical properties and biological activities. The molecule's structure is characterized by a thiazolo[3,2-a]pyrimidine ring system fused with a dihydro ring and substituted with a methyl group at position 7 and an acetamide group at position 3. Additionally, the acetamide moiety is further substituted with a 4-propan-2-ylphenyl group, which introduces additional complexity and functionality to the molecule.
Recent studies have highlighted the potential of thiazolopyrimidine derivatives in various fields, including drug discovery and materials science. For instance, research has shown that these compounds exhibit promising antimicrobial activity, making them candidates for the development of new antibiotics. Furthermore, their ability to act as kinase inhibitors has opened avenues for their use in cancer therapy. The specific substitution pattern of CAS No. 946346-14-1 enhances its bioavailability and stability, which are critical factors in drug design.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions and subsequent functionalization to introduce the acetamide and propanol groups. The optimization of reaction conditions has been a focus of recent research to improve yield and purity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.
In terms of applications, CAS No. 946346-14-1 has shown potential in biomedical research, particularly in targeting specific cellular pathways associated with diseases such as cancer and neurodegenerative disorders. Its ability to modulate enzyme activity makes it a valuable tool for studying disease mechanisms at the molecular level. Additionally, its photostability properties suggest its utility in photovoltaic materials or light-sensitive devices.
From an environmental perspective, the compound's degradation pathways have been studied to assess its impact on ecosystems. Research indicates that under certain conditions, CAS No. 946346-14-1 undergoes rapid hydrolysis, reducing its persistence in the environment. This is particularly important for applications where environmental safety is a concern.
Looking ahead, ongoing research is focused on further optimizing the synthesis of CAS No. 946346-14-1 and exploring its potential in emerging fields such as nanotechnology and green chemistry. The integration of this compound into nanomaterials could lead to innovative solutions in drug delivery systems and sensing technologies.
In conclusion, CAS No. 946346-14-, or 2-(7-methyl...
946346-14-1 (2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-propan-2-ylphenyl)acetamide) 関連製品
- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
- 955793-89-2(N'-(5-chloro-2-methylphenyl)-N-2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)
- 2171928-76-8(3-ethoxyspiro3.4octane-1-thiol)
- 2137823-01-7(3-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride)
- 1252446-59-5(2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide)
- 2229085-46-3(2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)
- 60478-25-3(3-(4-chlorophenyl)-6-hydrazinopyridazine)
- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)
- 1225845-77-1(3-(2-methoxy-4,5-dimethylphenyl)propan-1-amine)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)